Ac-Trp-Glu-Ala-Asp-AMC.TFA

Description

Role as a Fluorogenic Protease Substrate in Enzymatic Studies

Ac-Trp-Glu-Ala-Asp-AMC serves as a fluorogenic substrate for specific proteases, most notably caspase-1 and caspase-4. glpbio.comechelon-inc.comsigmaaldrich.com Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. echelon-inc.comscbt.com The design of Ac-WEAD-AMC incorporates a specific peptide sequence (Trp-Glu-Ala-Asp) that is recognized and cleaved by these target enzymes. sigmaaldrich.comscbt.com

The functionality of this compound as a research tool hinges on its fluorogenic properties. The peptide is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). nih.gov In its intact state, the fluorescence of the AMC group is quenched. When a target protease, such as caspase-1 or caspase-4, recognizes and cleaves the peptide bond after the aspartic acid residue, the AMC molecule is released. echelon-inc.comscbt.comscbt.com This cleavage event liberates the free, highly fluorescent AMC, which can be detected and quantified using a spectrofluorometer. echelon-inc.com The resulting fluorescent signal is directly proportional to the enzymatic activity, enabling real-time monitoring of the protease's function. scbt.comscbt.com

The excitation and emission wavelengths for the released AMC are typically in the range of 360-380 nm for excitation and 440-460 nm for emission. echelon-inc.com This sensitive detection method allows for the measurement of even low levels of protease activity. frontiersin.org

Table 1: Properties of Ac-Trp-Glu-Ala-Asp-AMC

| Property | Description |

|---|---|

| Full Name | Acetyl-Tryptophan-Glutamic acid-Alanine-Aspartic acid-7-amino-4-methylcoumarin |

| Abbreviation | Ac-Trp-Glu-Ala-Asp-AMC; Ac-WEAD-AMC |

| Compound Type | Fluorogenic Peptide Substrate |

| Primary Targets | Caspase-1, Caspase-4 glpbio.comechelon-inc.com |

| Peptide Sequence | Ac-Trp-Glu-Ala-Asp (Ac-WEAD) scbt.com |

| Fluorophore | 7-amino-4-methylcoumarin (AMC) nih.govechelon-inc.com |

| Detection Method | Fluorescence measurement upon enzymatic cleavage scbt.com |

| Excitation/Emission | ~380 nm / ~460 nm echelon-inc.comnih.gov |

Significance in Enzymatic Activity Profiling and Mechanistic Investigations

The specific design of Ac-Trp-Glu-Ala-Asp-AMC makes it a valuable tool for detailed enzymatic studies. Its WEAD peptide sequence provides a degree of selectivity for target enzymes like caspase-1 and caspase-4, facilitating precise interactions. scbt.comscbt.com This specificity is crucial for dissecting complex biological pathways, such as those involved in inflammation and apoptosis, where multiple proteases may be active. scbt.comscbt.com

By using substrates like Ac-WEAD-AMC, researchers can perform enzymatic activity profiling to create a "pharmacophoric portrayal" of a protease, which aids in the design of more selective substrates and potent inhibitors. pnas.org The ability to continuously monitor cleavage rates allows for detailed kinetic analyses, providing insights into the enzyme's efficiency and mechanism of action. scbt.comscbt.com For instance, studies have used Ac-WEAD-AMC and similar substrates to determine key kinetic constants like kcat/Km, which represent the catalytic efficiency of an enzyme for a particular substrate. mit.edu

Table 2: Comparative Catalytic Efficiency (kcat/Km) of ICE (Caspase-1) for Various Fluorogenic Substrates

| Substrate | 10⁻⁵ x kcat/Km' (M⁻¹s⁻¹) |

|---|---|

| Ac-WEHD-AMC | 33.4 ± 0.3 |

| Ac-WVHD-AMC | 15.7 ± 0.1 |

| Ac-YEHD-AMC | 9.56 ± 0.20 |

| Ac-WEAD-AMC | 7.55 ± 0.07 |

| Ac-YVHD-AMC | 2.81 ± 0.14 |

| Ac-WVAD-AMC | 2.41 ± 0.60 |

| Ac-YEAD-AMC | 1.85 ± 0.07 |

| Ac-YVAD-AMC | 0.66 ± 0.14 |

Data sourced from a study on the substrate specificity of Interleukin Converting Enzyme (ICE)/Caspase-1. mit.edu

This data demonstrates how different amino acids in the peptide sequence affect the enzyme's ability to cleave the substrate, highlighting the importance of the Trp-Glu-Ala-Asp sequence for specific investigations. mit.edu Such detailed profiling is fundamental to understanding the biological roles of proteases and for the development of targeted therapeutics. chemimpex.compnas.org

Historical Context and Evolution of Fluorogenic Peptide Probes in Protease Research

The use of fluorogenic peptide substrates is a well-established method for determining protease specificity. nih.govpnas.org Early research into enzyme activity utilized various methods, but the introduction of fluorogenic and chromogenic substrates enabled more specific and rapid detection of enzymatic activities. nih.gov

The attachment of a peptide sequence to a fluorophore like 7-amino-4-methylcoumarin (AMC) became one of the simplest and most widely used strategies. nih.gov Cleavage of the bond between the peptide and AMC results in a detectable shift in the fluorescence spectrum, providing a straightforward way to measure enzyme activity. nih.gov This approach offered significant advantages in sensitivity over other methods. mdpi.com

Over the decades, the field has seen significant evolution. To improve upon the original AMC-based substrates, new fluorophores have been developed. For example, 7-amino-4-carbamoylmethylcoumarin (ACC) was introduced, offering an approximately three-fold higher quantum yield than AMC. pnas.orgpnas.org This increased sensitivity permits the use of lower enzyme and substrate concentrations, which is particularly advantageous when working with rare or difficult-to-isolate proteases. nih.govpnas.orgpnas.org

Another major advancement was the development of combinatorial substrate libraries. nih.govpnas.org These libraries contain vast numbers of different peptide sequences attached to a fluorophore, allowing researchers to rapidly screen and identify the preferred cleavage sequences for a given protease. pnas.orgpnas.org This high-throughput approach dramatically accelerates the characterization of newly discovered proteases. pnas.org

Further evolution in probe design led to the creation of fluorescence resonance energy transfer (FRET) based probes. nih.govresearchgate.net These probes typically consist of a peptide substrate flanked by a fluorophore and a quencher molecule. nih.gov In the intact probe, the quencher suppresses the fluorophore's signal. nih.gov Upon cleavage by a protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. nih.govnih.gov Genetically encoded FRET reporters, using variants of Green Fluorescent Protein (GFP), have also been developed, allowing for the visualization of protease activity within living cells and organisms. nih.govpnas.orgstanford.edu

Structure

2D Structure

Properties

Molecular Formula |

C37H39F3N6O13 |

|---|---|

Molecular Weight |

832.7 g/mol |

IUPAC Name |

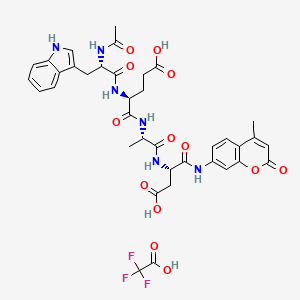

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C35H38N6O11.C2HF3O2/c1-17-12-31(47)52-28-14-21(8-9-22(17)28)39-34(50)27(15-30(45)46)41-32(48)18(2)37-33(49)25(10-11-29(43)44)40-35(51)26(38-19(3)42)13-20-16-36-24-7-5-4-6-23(20)24;3-2(4,5)1(6)7/h4-9,12,14,16,18,25-27,36H,10-11,13,15H2,1-3H3,(H,37,49)(H,38,42)(H,39,50)(H,40,51)(H,41,48)(H,43,44)(H,45,46);(H,6,7)/t18-,25-,26-,27-;/m0./s1 |

InChI Key |

ZCRDADLKXGATGV-FRSNKCIVSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Methodological Foundations of Ac Trp Glu Ala Asp Amc.tfa Application

Principles of Fluorometric Enzyme Assays Utilizing Ac-Trp-Glu-Ala-Asp-AMC.TFA

Fluorometric assays using substrates like Ac-Trp-Glu-Ala-Asp-AMC offer high sensitivity and continuous monitoring of enzyme activity. mdpi.com These assays are based on the principle that enzymatic cleavage of the substrate liberates a fluorescent molecule, allowing for real-time measurement of the reaction rate.

Mechanism of 7-amino-4-methylcoumarin (B1665955) (AMC) Release and Fluorescence Generation

The core of the assay lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. In the intact peptide substrate, the AMC is linked to the C-terminal aspartic acid via an amide bond. In this conjugated form, the fluorescence of the AMC moiety is significantly quenched. iris-biotech.de Upon specific enzymatic cleavage of the amide bond by a protease, such as caspase-1 which recognizes the Trp-Glu-Ala-Asp sequence, the free 7-amino-4-methylcoumarin is released. echelon-inc.comnih.gov The liberation of the free amine results in a substantial increase in fluorescence, which can be readily detected. iris-biotech.de This enzymatic hydrolysis is the key event that translates enzyme activity into a measurable fluorescent signal.

Excitation and Emission Spectra Considerations in Assay Design

Proper design of a fluorometric assay necessitates careful consideration of the excitation and emission wavelengths of the fluorophore. For the released 7-amino-4-methylcoumarin (AMC), the typical excitation wavelength is in the range of 360-380 nm, with the resulting emission being detected at approximately 440-460 nm. echelon-inc.combachem.com It is crucial to select appropriate filters or monochromator settings on a spectrofluorometer to maximize the signal from the liberated AMC while minimizing background fluorescence from the un-cleaved substrate and other components in the assay mixture. nih.gov The significant separation between the excitation and emission wavelengths, known as the Stokes shift, for AMC is advantageous in reducing measurement interference. iris-biotech.de

Table 1: Spectral Properties of AMC and Related Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |

|---|---|---|---|

| AMC (7-amino-4-methylcoumarin) | 360-380 echelon-inc.combachem.com | 440-460 echelon-inc.combachem.com | Commonly used fluorophore with a significant increase in fluorescence upon cleavage. |

| AFC (7-amino-4-trifluoromethylcoumarin) | ~400 sigmaaldrich.com | ~505 sigmaaldrich.com | Offers a spectral alternative to AMC, potentially reducing interference from blue autofluorescence. |

| ACC (7-amino-4-carbamoylmethylcoumarin) | 380 | 460 | Shows a higher fluorescence yield than AMC. nih.gov |

Kinetic Readout Methodologies and Initial Rate Determination

Fluorometric assays utilizing Ac-Trp-Glu-Ala-Asp-AMC are typically performed using a kinetic readout methodology. pnas.org This involves continuously monitoring the increase in fluorescence over time. The initial rate of the reaction, which is directly proportional to the enzyme concentration under substrate-saturating conditions, is determined from the linear portion of the progress curve (fluorescence versus time). sigmaaldrich.com This approach allows for the accurate determination of enzyme kinetic parameters, such as Km and kcat, and is highly effective for screening potential enzyme inhibitors. mdpi.comnih.gov The high data collection rate of modern fluorescence plate readers makes this method particularly efficient. nih.gov

Solid-Phase Peptide Synthesis and Derivatization for this compound

The synthesis of fluorogenic peptide substrates like Ac-Trp-Glu-Ala-Asp-AMC is a multi-step process that relies heavily on solid-phase peptide synthesis (SPPS) techniques. rsc.orgnih.govacs.org SPPS allows for the efficient and controlled assembly of the peptide chain on an insoluble resin support. iris-biotech.de

Fmoc/Boc Chemistry in Fluorogenic Substrate Synthesis

Two primary chemical strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. iris-biotech.de The Fmoc/tBu (tert-butyl) strategy is widely used for the synthesis of peptides like Ac-Trp-Glu-Ala-Asp-AMC. seplite.com In this approach, the N-terminus of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while acid-labile protecting groups are used for the amino acid side chains. seplite.comnih.gov For instance, the side chains of glutamic acid and aspartic acid are typically protected with OtBu (tert-butyl ester) groups, and the tryptophan side chain can be protected with a Boc group. nih.govpeptide.com The iterative process involves deprotection of the Fmoc group with a base like piperidine, followed by coupling of the next Fmoc-protected amino acid. nih.gov This cycle is repeated until the desired peptide sequence is assembled. Finally, the N-terminus is acetylated to yield the Ac-Trp-Glu-Ala-Asp sequence. The AMC fluorophore is then coupled to the C-terminal aspartic acid. nih.gov

Table 2: Common Protecting Groups in Fmoc SPPS

| Amino Acid | Side Chain Protecting Group | Cleavage Condition |

|---|---|---|

| Aspartic Acid (Asp) | OtBu (tert-butyl ester) nih.gov | TFA seplite.com |

| Glutamic Acid (Glu) | OtBu (tert-butyl ester) nih.gov | TFA seplite.com |

| Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) nih.govpeptide.com | TFA seplite.com |

| Histidine (His) | Trt (Trityl) nih.gov | TFA seplite.com |

| Lysine (Lys) | Boc (tert-butyloxycarbonyl) nih.gov | TFA seplite.com |

Role of Trifluoroacetic Acid (TFA) in Peptide Cleavage and Salt Form

Trifluoroacetic acid (TFA) plays a crucial role in the final stages of peptide synthesis. nih.gov It is a strong acid used in a high concentration "cleavage cocktail" to simultaneously cleave the synthesized peptide from the solid support resin and remove the acid-labile side-chain protecting groups. advancedchemtech.comthermofisher.com The volatility and ability to dissolve peptides make TFA a convenient reagent for this purpose. advancedchemtech.com Scavengers are often included in the cleavage mixture to prevent side reactions with reactive intermediates generated during deprotection. opnme.com The use of TFA results in the final peptide product being in a trifluoroacetate (B77799) salt form, as indicated by the ".TFA" in the compound name. peptide.com This salt form is important for the protonation of the peptide, especially if it lacks basic amino acids, and can influence its solubility and handling. novoprolabs.com Following cleavage, the crude peptide is typically purified, often using techniques like HPLC where TFA is also used as an ion-pairing reagent to improve chromatographic separation. peptide.com

C-Terminal Labeling Strategies with AMC Fluorophore

The labeling of peptides at the C-terminus with the AMC fluorophore is a widely employed strategy for creating fluorogenic enzyme substrates. creative-peptides.comsigmaaldrich.com In the case of Ac-Trp-Glu-Ala-Asp-AMC, the AMC molecule is attached to the carboxyl group of the C-terminal aspartic acid residue through an amide bond. creative-peptides.com This bond is the target for specific proteases.

The synthesis of such C-terminally labeled peptides often involves a multi-step process. Typically, the AMC moiety is first reacted with the C-terminal amino acid (in this case, aspartic acid). This AMC-amino acid conjugate is then incorporated into the solid-phase peptide synthesis process. The rest of the peptide chain (Ac-Trp-Glu-Ala) is synthesized onto this C-terminal residue. This method ensures the specific placement of the fluorophore at the desired location, which is crucial for the assay's mechanism. Upon enzymatic cleavage of the peptide bond between the aspartic acid and the AMC, the quenching effect of the peptide on the fluorophore is removed, leading to a detectable increase in fluorescence. creative-peptides.comnih.gov The excitation and emission wavelengths for AMC are typically around 342-380 nm and 440-460 nm, respectively. echelon-inc.comcreative-peptides.comsigmaaldrich.com

Table 1: Spectral Properties of Common Fluorophores

| Fluorophore/Chromophore | λmax (nm) | λem (nm) |

|---|---|---|

| AMC | 342-350 | 441-450 |

| Dabcyl | 453 | - |

| Dansyl | 335 | 526 |

| EDANS | 341 | 471 |

| FAM | 494 | 518 |

| Mca | 328 | 393 |

| TAMRA | 555 | 580 |

This table summarizes the maximal absorption (λmax) and emission (λem) wavelengths for several common dyes used in peptide labeling. Data sourced from sigmaaldrich.comcpcscientific.com.

Optimization and Validation Strategies for this compound Based Assays

To ensure accurate and reproducible results, assays utilizing this compound must be carefully optimized and validated. This involves meticulous attention to the buffer system, the concentrations of both the substrate and the enzyme, and the method for quantifying the fluorescent signal.

Buffer System Design and Critical Additives for Enzymatic Activity

The composition of the assay buffer is critical as it directly influences enzyme activity and stability. sigmaaldrich.comacs.org Key parameters to optimize include pH, ionic strength, and the presence of essential co-factors or additives. nih.gov

Buffer Identity and pH: The choice of buffering agent (e.g., HEPES, Tris-HCl, sodium phosphate) and the pH of the solution are paramount. acs.org Enzymes exhibit optimal activity within a narrow pH range, and deviations can lead to reduced activity or even denaturation. acs.org The optimal pH for the target enzyme should be determined experimentally.

Additives: Various additives may be required to enhance enzyme activity or stability. nih.gov These can include:

Divalent Cations: Some enzymes require metal ions like Mg²⁺ or Ca²⁺ for their catalytic function. nih.govresearchgate.net

Reducing Agents: Reagents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol are often included to maintain a reducing environment, which can be crucial for the activity of certain proteases, particularly cysteine proteases. nih.govnih.gov

Detergents: Non-ionic detergents like Triton X-100 or Tween 20 can be used at low concentrations to prevent aggregation of the enzyme or substrate and reduce non-specific binding to microplate wells. nih.govresearchgate.net However, it's important to test their effect as they can sometimes inhibit enzyme activity. researchgate.net

Carrier Proteins: Bovine serum albumin (BSA) is often added to the buffer to prevent the enzyme from adhering to plastic surfaces and to stabilize its conformation, especially at low concentrations. nih.govnih.gov

Solvents: Since this compound is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), it is crucial to keep the final concentration of the solvent in the assay low (typically <1-5%), as higher concentrations can inhibit the enzyme. nih.govnih.gov

Table 2: Common Buffer Additives and Their Functions

| Additive | Typical Concentration | Purpose | Potential Issues |

|---|---|---|---|

| Dithiothreitol (DTT) | 1-5 mM | Reducing agent, prevents oxidation of cysteine residues. nih.gov | Can be unstable over time. |

| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Prevents non-specific adsorption, stabilizes enzyme. nih.gov | Can interfere with some assays. |

| Triton X-100/Tween 20 | 0.01-0.1% | Non-ionic detergent, reduces aggregation. researchgate.net | May inhibit certain enzymes. researchgate.net |

| EDTA | Varies | Chelates divalent cations, can prevent metal-dependent protease activity. nih.gov | Can inhibit metalloproteases. |

| DMSO | <5% | Solvent for substrate. nih.gov | Can inhibit enzyme activity at higher concentrations. nih.gov |

This interactive table outlines common additives used in enzyme assay buffers, their functions, and potential considerations.

Substrate and Enzyme Concentration Determination for Accurate Kinetic Analysis

The concentrations of both the substrate (this compound) and the enzyme are critical parameters that must be optimized for accurate kinetic analysis. amrita.eduwikipedia.org

The relationship between reaction velocity and substrate concentration is typically described by Michaelis-Menten kinetics. teachmephysiology.comjove.com Initially, the reaction rate increases with substrate concentration. amrita.edu However, at high substrate concentrations, the enzyme becomes saturated, and the reaction rate approaches its maximum (Vmax). amrita.eduteachmephysiology.com To accurately determine kinetic parameters like the Michaelis constant (Km) and Vmax, it is essential to measure the initial reaction rates at various substrate concentrations. wikipedia.orglibretexts.org The substrate concentration should ideally be varied around the expected Km value. teachmephysiology.com

The enzyme concentration should be chosen to ensure that the reaction rate is linear over the desired measurement period and that less than 10-15% of the substrate is consumed to maintain initial velocity conditions. nih.gov This can be determined by performing the assay with a fixed, saturating substrate concentration and varying the enzyme concentration. nih.gov A plot of reaction rate versus enzyme concentration should be linear in the optimal range. nih.gov

Standard Curve Generation and Fluorescence Unit Quantification

To convert the relative fluorescence units (RFU) measured by the fluorometer into the actual amount of product (free AMC) formed, a standard curve is essential. nih.govnih.gov

A standard curve is generated by preparing a series of known concentrations of free AMC in the same assay buffer used for the enzymatic reaction. nih.govsfrbm.org The fluorescence of each standard is then measured under the same conditions as the assay (e.g., temperature, plate type, instrument settings). nih.govstressmarq.com By plotting the fluorescence intensity (RFU) against the corresponding AMC concentration, a linear relationship should be observed within a certain range. nih.govnih.gov The slope of this line provides a conversion factor (RFU per mole of AMC) that can be used to calculate the concentration of AMC released in the enzymatic reactions. nih.govnih.gov This allows for the precise quantification of enzyme activity in units such as moles of product formed per unit time. nih.gov

Table 3: Example Data for an AMC Standard Curve

| AMC Concentration (µM) | Average Fluorescence (RFU) |

|---|---|

| 0 | 50 |

| 1 | 550 |

| 2.5 | 1300 |

| 5 | 2550 |

| 10 | 5050 |

| 20 | 10050 |

This table presents hypothetical data for generating an AMC standard curve. The fluorescence values are illustrative and would be determined experimentally. A plot of this data would yield a standard curve for converting RFU to AMC concentration.

Enzymology and Mechanistic Insights Via Ac Trp Glu Ala Asp Amc.tfa

Protease Substrate Specificity Determination Using Ac-Trp-Glu-Ala-Asp-AMC.TFA

The utility of this compound lies in its ability to probe the substrate preferences of proteases, particularly the inflammatory caspases. sigmaaldrich.com The sequence Trp-Glu-Ala-Asp (WEAD) has been identified as a substrate for caspase-1 and caspase-4. glpbio.comsigmaaldrich.comsapphire-usa.com The cleavage of the peptide bond following the aspartic acid residue releases the fluorophore, enabling researchers to quantify enzymatic activity. echelon-inc.com

Elucidation of Optimal Tetrapeptide Recognition Sequences for Caspase-1

While Ac-YVAD-AMC was initially considered a standard substrate for caspase-1, subsequent research has refined our understanding of its optimal recognition sequence. Studies have shown that substrates with the general structure Ac-XEXD-AMC are effective for developing continuous fluorometric assays for caspases. researchgate.net Specifically for caspase-1, the tetrapeptide sequence Trp-Glu-His-Asp (WEHD) has been identified as the optimal recognition sequence, being cleaved with significantly higher efficiency than Tyr-Val-Ala-Asp (YVAD). bachem.com The substrate Ac-WEHD-AMC is reported to be cleaved approximately 50-fold more efficiently by caspase-1 than Ac-YVAD-AMC. bachem.com This highlights the importance of the amino acid residues at the P4, P3, and P2 positions in determining substrate specificity.

Subsite Preferences (P1, P2, P3, P4) and Active Site Mapping

The specificity of caspases is largely dictated by the amino acid residues in the P4 to P1 positions of the substrate, which interact with corresponding subsites (S4 to S1) in the enzyme's active site. nih.gov All caspases exhibit a stringent requirement for an aspartic acid (Asp) residue at the P1 position. sigmaaldrich.comnih.gov The remaining positions, P2, P3, and P4, contribute to the specificity of individual caspases. nih.gov

For inflammatory caspases like caspase-1, there is a preference for aromatic residues, such as Tryptophan (Trp), at the P4 position. sigmaaldrich.comportlandpress.com The P3 position often accommodates an acidic residue like Glutamic acid (Glu), which binds to the surface of the active site. portlandpress.com The P2 position is generally occupied by a hydrophobic amino acid. portlandpress.com The WEHD sequence is preferred by inflammatory caspases, while other caspase groups have different preferences, such as DExD for caspases-3 and -7, and (I/L/V)ExD for caspases-6 and -8. portlandpress.com The cleavage site itself is located between the P1 (Asp) and P1' positions. nih.gov

Comparative Specificity Analysis with Structurally Related Caspase Substrates

Comparative studies using various fluorogenic substrates have been instrumental in delineating the overlapping yet distinct specificities of different caspases. While Ac-WEHD-AMC is a preferred substrate for inflammatory caspases like caspase-1, -4, and -5, other substrates are more efficiently cleaved by other caspases. uzh.chbiorxiv.org For instance, Ac-DEVD-AMC is the preferred substrate for executioner caspases-3 and -7, while Ac-LEHD-AMC is favored by caspase-9. uzh.chbiorxiv.org

Interestingly, some caspases exhibit a degree of promiscuity. For example, at higher concentrations, caspase-1 can cleave substrates like DEVD-AMC, YVAD-AMC, and IETD-AMC, although its primary specificity is for WEHD-AMC at lower, more physiologically relevant concentrations. researchgate.netnih.gov In contrast, caspases-3 and -7 maintain a higher degree of specificity for DEVD-AMC across a range of concentrations. researchgate.netnih.gov Furthermore, caspase-8 has been shown to have a high catalytic efficiency against inflammatory peptide substrates like Ac-WEHD-AMC and Ac-LEHD-AMC. biorxiv.org This highlights the complex and sometimes overlapping substrate specificities within the caspase family.

Biochemical Kinetic Analysis of Enzyme-Substrate Interactions

The use of fluorogenic substrates like this compound allows for the detailed kinetic characterization of enzyme-substrate interactions. By measuring the rate of fluorescent product formation, key kinetic parameters can be determined, providing a quantitative measure of enzyme performance.

Determination of Catalytic Efficiencies (e.g., kcat/Km) for Caspase-1

The catalytic efficiency of an enzyme is a measure of how efficiently it converts a substrate into a product and is represented by the ratio kcat/Km. For caspase-1, the kcat/Km value for the cleavage of Ac-WEHD-AMC has been determined to be 3.3 x 10⁶ M⁻¹s⁻¹. researchgate.netbachem.com This high catalytic efficiency underscores the preference of caspase-1 for the WEHD tetrapeptide sequence. In contrast, the kcat/Km for Ac-YVAD-AMC is significantly lower, indicating it is a less optimal substrate for caspase-1. bachem.com

Table 1: Kinetic Constants for Caspase-1 with Different Substrates

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Ac-WEHD-AMC | 4 | 13.0 | 3.3 x 10⁶ |

Data compiled from multiple sources. researchgate.netpnas.org Note that a direct kcat value for Ac-YVAD-AMC was not available in the provided search results.

Evaluation of Enzyme Activation and Inhibition Profiles

This compound is a valuable tool for assessing the activation and inhibition of caspases. In assays measuring caspase-1 activity, the hydrolysis of this substrate is used as a readout to determine the effects of various activators and inhibitors. pnas.org For example, the activation of the NLRP1 inflammasome, which leads to the activation of pro-caspase-1, can be monitored by measuring the cleavage of Ac-WEHD-AMC. pnas.org

Similarly, the potency of caspase inhibitors can be quantified by their ability to reduce the rate of Ac-WEHD-AMC hydrolysis. For instance, the peptide aldehyde inhibitor Ac-Trp-Glu-His-Asp-aldehyde (Ac-WEHD-CHO) is a potent inhibitor of caspase-1. pnas.org The inhibitory constants (Ki) of various compounds against caspase-1 can be determined through kinetic analyses using Ac-WEHD-AMC as the substrate. pnas.org Furthermore, studies have used Ac-WEHD-AMC to assess the inhibitory effects of compounds like Ac-FLTD-CMK and zVAD-FMK on caspase-1. biorxiv.org

Table 2: Inhibition of Caspase-1 Activity Measured by Ac-WEHD-AMC Hydrolysis

| Inhibitor | Type | Effect on Caspase-1 |

|---|---|---|

| Ac-WEHD-CHO | Peptide aldehyde | Potent inhibition |

| Bcl-2 and Bcl-XL | Proteins | Competitive inhibition of NLRP1-mediated caspase-1 activation |

| Ac-FLTD-CMK | Peptide chloromethylketone | Inhibition |

This table summarizes findings from various studies. biorxiv.orgpnas.org

Mechanistic Studies of Proteolytic Cleavage Events and Intermediates

The cleavage of Ac-Trp-Glu-Ala-Asp-AMC by proteases is a hydrolytic reaction that breaks the peptide bond between the aspartic acid (Asp) residue and the AMC fluorophore. This cleavage event can be continuously monitored, providing real-time kinetic data. sigmaaldrich.comnih.gov The process generally follows the Michaelis-Menten model, where the enzyme (E) and substrate (S) form a non-covalent enzyme-substrate complex (ES). escholarship.orgfrontiersin.org This is followed by the catalytic step, which involves the formation of a tetrahedral intermediate, a high-energy transition state where the carbonyl carbon of the scissile bond is attacked by a nucleophile from the enzyme's active site. mdpi.com In the case of cysteine proteases like caspases, this nucleophile is the thiol group of a cysteine residue. mdpi.comhzdr.de

The reaction proceeds through an acyl-enzyme intermediate, where the peptide portion (Ac-Trp-Glu-Ala-Asp) is covalently attached to the enzyme, and the AMC molecule is released. frontiersin.orgmdpi.com The release of AMC, which is highly fluorescent, results in a detectable signal that is proportional to the rate of the enzymatic reaction. sigmaaldrich.comnih.gov The final step is the hydrolysis of the acyl-enzyme intermediate, which regenerates the free enzyme and releases the peptide fragment.

The study of this mechanism provides insights into the catalytic efficiency of the protease. The turnover number (kcat) and the Michaelis constant (Km) can be determined from kinetic assays using this substrate. These parameters are crucial for understanding how efficiently the enzyme binds to the substrate and converts it into products.

Structure-Activity Relationship Studies of Peptide Sequence for Enzyme Recognition

The specific amino acid sequence, Trp-Glu-Ala-Asp, is critical for the recognition and cleavage by specific proteases. nih.gov Structure-activity relationship (SAR) studies, which involve systematically altering the peptide sequence, are essential for understanding the molecular basis of this specificity.

Impact of Amino Acid Substitutions on Protease Cleavage Efficiency

The efficiency of protease cleavage is highly dependent on the amino acid sequence of the substrate. Substitutions at any of the positions (P1 to P4, where P1 is the residue just before the cleavage site) can significantly impact the binding affinity and the rate of hydrolysis.

For many caspases, an aspartic acid residue at the P1 position is a stringent requirement for cleavage. researchgate.netexpasy.org Replacing the Asp at this position often leads to a dramatic decrease or complete loss of cleavage activity. researchgate.net

The residues at the P2, P3, and P4 positions also play crucial roles in determining the substrate specificity. For instance, studies on caspase-1 have shown that while the YVAD sequence is a known substrate, the WEHD sequence, similar to that in Ac-Trp-Glu-Ala-Asp-AMC, is cleaved much more efficiently. nih.gov This indicates a preference for a large aromatic residue (Trp) at P4, a negatively charged residue (Glu) at P3, and a specific residue (Ala in this case) at P2.

Systematic substitutions at these positions can reveal the enzyme's subsite preferences. For example, replacing the Trp at P4 with other amino acids can help map the S4 binding pocket of the protease. Similarly, variations at the P2 and P3 positions provide information about the S2 and S3 subsites, respectively. This information is invaluable for designing more specific and efficient substrates and inhibitors. hzdr.de

Table 1: Hypothetical Impact of Amino Acid Substitutions on Cleavage Efficiency

| Position | Original Amino Acid | Substitution | Expected Impact on Cleavage Efficiency | Rationale |

| P1 | Asp | Glu | Significant Decrease | The S1 pocket of many caspases is highly specific for Asp. researchgate.netexpasy.org |

| P1 | Asp | Ala | Abolished | Lack of the required acidic side chain for recognition. |

| P2 | Ala | Gly | Moderate Decrease | The smaller side chain of Gly may lead to suboptimal packing in the S2 subsite. |

| P2 | Ala | Val | Variable | The larger hydrophobic side chain may either improve or hinder binding depending on the S2 pocket size and hydrophobicity. |

| P3 | Glu | Gln | Moderate Decrease | The amide group of Gln is less negatively charged than the carboxyl group of Glu, potentially weakening electrostatic interactions. |

| P3 | Glu | Asp | Variable | The shorter side chain of Asp might alter the positioning within the S3 subsite. |

| P4 | Trp | Phe | Slight Decrease | Both are large aromatic residues, but Trp's indole (B1671886) ring may have specific favorable interactions. |

| P4 | Trp | Ala | Significant Decrease | The small aliphatic side chain of Ala would not effectively fill the typically large, hydrophobic S4 pocket. |

This table is for illustrative purposes and actual results may vary depending on the specific protease.

Conformational Aspects of Peptide Substrates and Enzyme Binding Dynamics

The binding of a peptide substrate like Ac-Trp-Glu-Ala-Asp-AMC to a protease is a dynamic process involving conformational changes in both the substrate and the enzyme. plos.orgpnas.org In its unbound state in solution, the peptide is flexible and can adopt a multitude of conformations. escholarship.org

Upon encountering the enzyme, the process of binding can be described by either an "induced-fit" or a "conformational selection" model. plos.orgnih.gov In the induced-fit model, the initial binding of the substrate is followed by conformational changes in the enzyme to achieve a catalytically competent state. plos.org In the conformational selection model, the enzyme exists in an ensemble of conformations, and the substrate preferentially binds to a pre-existing conformation that is active. pnas.orgnih.gov

The flexibility of the peptide substrate is crucial for it to adapt to the specific geometry of the enzyme's active site cleft. pnas.org The amino acid side chains of the peptide must orient themselves correctly to fit into the corresponding S1 to S4 subsites of the protease. The binding is stabilized by a network of interactions, including hydrogen bonds, electrostatic interactions (e.g., between the Glu at P3 and a positively charged residue in the S3 pocket), and hydrophobic interactions (e.g., between the Trp at P4 and the hydrophobic S4 pocket). nih.gov

Rational Design Principles for Enhanced Protease Specificity and Hydrolysis

The insights gained from mechanistic and structure-activity relationship studies form the basis for the rational design of improved protease substrates and inhibitors. nih.govnih.gov The goal is to enhance specificity towards a particular protease and to increase the rate of hydrolysis.

Key principles for rational design include:

Optimizing P1-S1 Interactions: For proteases with a strong preference at the P1 position, maintaining the optimal amino acid is critical. For many caspases, this is Asp. researchgate.net

Exploiting Subsite Preferences: Systematically exploring a wide range of natural and non-natural amino acids at the P2, P3, and P4 positions can lead to the discovery of sequences with higher affinity and specificity. mdpi.com Combinatorial library approaches, where large numbers of different peptide sequences are screened, are powerful tools for this purpose. pnas.org

Introducing Conformational Constraints: Modifying the peptide backbone to reduce its flexibility can sometimes pre-organize the substrate into a conformation that is optimal for binding, potentially increasing affinity. escholarship.org

Utilizing Exosites: Some proteases have binding sites outside of the active site, known as exosites, that can influence substrate recognition and cleavage. nih.govresearchgate.net Designing substrates that also interact with these exosites can significantly enhance both specificity and cleavage rates. nih.govresearchgate.net

Modifying the Fluorophore: While the peptide sequence is key for enzyme recognition, the properties of the reporter group can also be optimized. For instance, using fluorophores with higher quantum yields or that are less prone to quenching can improve assay sensitivity. nih.gov

By applying these principles, researchers can develop highly specific and sensitive probes for studying individual proteases, which is crucial for understanding their roles in health and disease.

Applications in Biochemical Pathway Analysis and Molecular Probing

Investigation of Apoptosis-Related Biochemical Pathways

This substrate is instrumental in studying programmed cell death and the intricate enzymatic cascades that govern it.

Caspase-1 Activity Measurement and its Role in Interleukin-1β Processing

Caspase-1 is a cysteine protease also known as Interleukin-1β Converting Enzyme (ICE). cephamls.com Its primary role is to cleave the inactive precursor form of interleukin-1β (pro-IL-1β) into its mature, biologically active 17 kDa form, a potent pro-inflammatory cytokine. echelon-inc.comcephamls.comresearchgate.net The use of fluorogenic substrates like Ac-WEAD-AMC and Ac-WEHD-AMC allows researchers to directly measure this enzymatic activity. echelon-inc.comechelon-inc.com For instance, studies have demonstrated that the activation of the NLRP1 inflammasome leads to caspase-1 activation, which can be quantified by monitoring the hydrolysis of Ac-WEHD-AMC. pnas.org The inhibition of this process by regulatory proteins such as Bcl-2 and Bcl-XL could be precisely measured, confirming their role in suppressing the caspase-1 pathway. pnas.org

Studies of Inflammasome Activation and Regulation via Caspase-1 Activity

Inflammasomes are multi-protein complexes that respond to pathogenic and endogenous danger signals by activating pro-caspase-1 through autoproteolytic cleavage. researchgate.netnih.gov Consequently, measuring caspase-1 activity serves as a direct and reliable indicator of inflammasome activation. unc.edu Assays employing Ac-WEHD-AMC are frequently used to screen for inflammasome modulators and to study the dynamics of its activation. promega.compromega.de For example, the Caspase-Glo® 1 Inflammasome Assay, while using a luminogenic substrate, often benchmarks its performance against fluorogenic substrates like Ac-WEHD-AMC. unc.edupromega.com Such assays are crucial for understanding how various stimuli trigger the assembly of inflammasome components like NLRP3 and ASC, leading to caspase-1-mediated downstream events, including the processing of cytokines and the induction of pyroptosis, a pro-inflammatory form of cell death. researchgate.netpnas.org

Differentiating Caspase-1 Activity from Other Caspases in Programmed Cell Death

The caspase family consists of multiple proteases with overlapping yet distinct substrate specificities, which can complicate the interpretation of activity assays. nih.govnih.gov While the WEHD sequence is a preferred substrate for caspase-1, other caspases can also cleave it, albeit often with different efficiencies. nih.govnih.gov Detailed kinetic studies are therefore essential to distinguish the activity of caspase-1 from that of other caspases, such as the initiator caspase-8 or the executioner caspase-3. nih.gov For example, research has shown that at low nanomolar concentrations, caspase-1 is highly selective for WEHD-containing substrates, but this specificity can decrease as the enzyme concentration rises. nih.govnih.gov In contrast, some caspases, like rat caspase-12, show no detectable activity towards a panel of substrates including Ac-WEHD-AMC, demonstrating clear selectivity in certain contexts. pnas.org To ensure that the measured activity is predominantly from caspase-1, experiments are often performed in parallel with specific inhibitors, such as Ac-YVAD-CHO, which potently inhibits caspase-1 with minimal effect on other caspases. promega.de

Table 1: Comparative Catalytic Efficiency of Various Caspases on Different Peptide Substrates This table illustrates the relative cleavage efficiency of several human caspases for various tetrapeptide substrates, highlighting the preferential, though not exclusive, cleavage of WEHD by inflammatory caspases. Data is adapted from kinetic analyses in published research.

| Caspase | Substrate | Relative kcat/KM | Reference |

|---|---|---|---|

| Caspase-1 | Ac-WEHD-AMC | 1.00 (Reference) | nih.gov |

| Caspase-1 | Ac-LEHD-AMC | 0.86 | nih.gov |

| Caspase-4 | Ac-WEHD-AMC | 0.35 | nih.gov |

| Caspase-5 | Ac-WEHD-AMC | 0.25 | nih.gov |

| Caspase-8 | Ac-WEHD-AMC | 0.15 | nih.gov |

| Caspase-3 | Ac-DEVD-AMC | Highly Efficient | nih.govpnas.org |

| Caspase-12 (rat) | Ac-WEHD-AMC | Not Detected | pnas.org |

Utility in Cell-Free Systems and In Vitro Enzymatic Assays

Ac-Trp-Glu-Ala-Asp-AMC.TFA is highly effective for enzymatic studies in controlled, cell-free environments, ranging from crude cell extracts to systems with highly purified components.

Quantification of Protease Activity in Cell Lysates and Purified Enzyme Preparations

A primary application of this substrate is the quantification of caspase-1 activity in cell lysates. arvojournals.org A standard method involves lysing cells with a detergent-containing buffer (e.g., CHAPS), adding the Ac-WEHD-AMC substrate to the lysate, and measuring the rate of AMC release. arvojournals.orgaai.org The resulting activity is typically normalized to the total protein concentration of the lysate to allow for comparisons between different samples. arvojournals.org This approach has been used to measure staurosporine-induced apoptosis in lens epithelial cells, where caspase-1 activity did not change, in contrast to other caspases. arvojournals.orgarvojournals.org Furthermore, the substrate is essential for detailed kinetic characterization of purified caspase-1, allowing researchers to determine key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.govnih.gov

Table 2: Typical Parameters for In Vitro Caspase-1 Activity Assays This table summarizes common experimental conditions for measuring caspase-1 activity in cell-free systems using fluorogenic substrates.

| Parameter | Typical Value / Condition | Reference |

|---|---|---|

| Substrate | Ac-WEHD-AMC or Ac-WEAD-AMC | echelon-inc.comarvojournals.org |

| Substrate Concentration | 10 - 50 µM | pnas.orgarvojournals.orgnih.gov |

| Lysis / Assay Buffer | HEPES or CHAPS-based buffer with DTT | promega.comarvojournals.orgnih.gov |

| Excitation Wavelength (λex) | 360 - 380 nm | echelon-inc.comechelon-inc.comarvojournals.org |

| Emission Wavelength (λem) | 440 - 460 nm | echelon-inc.comechelon-inc.comarvojournals.org |

| Instrumentation | Fluorometric microplate reader or spectrophotometer | cephamls.comaai.org |

Real-Time Monitoring of Proteolytic Events in Experimental Setups

The fluorogenic nature of the this compound substrate is perfectly suited for the real-time monitoring of caspase-1 activity. scbt.com As the enzyme cleaves the substrate, the continuous release of fluorescent AMC can be tracked over time using a fluorometer or a microplate reader. promega.comaai.org This allows for the detailed observation of enzyme kinetics, providing insights into the rate of the proteolytic event as it occurs. nih.gov For example, researchers have performed kinetic fluorometric assays that measure the linear increase in fluorescence over several hours to calculate enzyme activity units. promega.comaai.org This capacity for real-time measurement is invaluable for studying the dynamics of caspase activation in response to specific stimuli or the mechanism of action of potential inhibitors.

Screening for Novel Protease Inhibitors and Activators

A primary application of Ac-Trp-Glu-Ala-Asp-AMC•TFA is in the discovery of novel therapeutic agents. nih.gov By providing a reliable method to measure Caspase-1 activity, this substrate is central to screens for new protease inhibitors and activators. nih.gov In a typical screening assay, the enzyme (Caspase-1) is incubated with the substrate and a test compound from a large chemical library.

Inhibitor Screening: If the test compound is an inhibitor, it will block or reduce the active site's ability to cleave the substrate. This results in a decreased rate of AMC release and, consequently, a lower fluorescent signal compared to a control reaction without the compound. The peptide aldehyde analog, Ac-Trp-Glu-His-Asp-Aldehyde, serves as an example of a potent Caspase-1 inhibitor identified through such screening paradigms. pnas.orgmedchemexpress.com

Activator Screening: Conversely, if a compound acts as an activator, it will enhance the enzyme's catalytic efficiency. This leads to an accelerated rate of substrate cleavage and a more rapid increase in fluorescence.

This straightforward, signal-based assay is highly amenable to high-throughput applications, enabling the rapid evaluation of thousands of potential drug candidates. biorxiv.orgnih.gov

Development and Application in High-Throughput Screening (HTS)

The discovery of new drugs is often a numbers game, requiring the testing of vast libraries of compounds to find a few "hits." cambridgemedchemconsulting.com High-Throughput Screening (HTS) employs automation and miniaturization to perform millions of biochemical or cellular tests in a short period. japsonline.com Fluorogenic substrates like Ac-Trp-Glu-Ala-Asp-AMC•TFA are ideal for HTS because they provide a simple, optical readout that can be measured quickly and without complex sample processing. mdpi.com

Miniaturization of Assays for Compound Library Screening

To reduce costs and increase throughput, biochemical assays for HTS are miniaturized into multi-well microplate formats, such as 96, 384, or even 1536-well plates. japsonline.com The Caspase-1 assay using Ac-Trp-Glu-Ala-Asp-AMC•TFA is readily adapted to these formats. selvita.com Miniaturization significantly reduces the required volumes of expensive reagents, including the enzyme, the substrate, and the compounds from the screening library. news-medical.net This allows for the cost-effective screening of collections that can contain millions of diverse molecules. cambridgemedchemconsulting.com

Automation and Robotics Integration in HTS Platforms for Protease Assays

HTS platforms rely heavily on automation and robotics to manage the large scale of operations. hudsonlabautomation.comnih.gov For a protease assay using Ac-Trp-Glu-Ala-Asp-AMC•TFA, this involves several automated steps:

Compound Handling: Robotic systems retrieve and dispense precise, low-volume amounts of each test compound from a library into the wells of the microplates.

Reagent Dispensing: Automated liquid handlers add the enzyme and substrate solutions to each well to initiate the reaction. selvita.com

Incubation and Plate Handling: Robotic arms move plates between stations, including incubators to maintain optimal reaction temperature and the plate reader for measurement. japsonline.com

Detection: Integrated microplate readers automatically measure the fluorescence in each well at specified time points. researchgate.net

This level of automation ensures high precision, minimizes human error, and allows for continuous, around-the-clock screening operations, dramatically accelerating the pace of discovery. news-medical.nethudsonlabautomation.com

Data Acquisition and Analysis Workflows for Hit Identification in Biochemical Screens

The output of an HTS campaign is a massive dataset that requires a sophisticated workflow for analysis and interpretation. researchgate.net

Data Acquisition: A plate reader records the raw fluorescence intensity from each well over time.

Rate Calculation: For kinetic assays, this raw data is used to calculate the initial velocity (rate) of the reaction in each well, often expressed as the change in relative fluorescence units (RFU) per minute.

Normalization and Quality Control: The data from each plate is normalized against controls. Positive controls (e.g., a known inhibitor) and negative controls (e.g., reaction with no inhibitor) are included on every plate to assess the assay's quality and robustness. hudsonlabautomation.com Statistical parameters like the Z-factor are calculated to determine if the assay can reliably distinguish between hits and non-hits.

Hit Identification: A "hit" is defined as a compound that produces a response exceeding a predetermined threshold. For an inhibitor screen, this might be a compound that causes greater than 50% inhibition of enzyme activity. The data is often visualized in plots, and computational tools are used to triage the hits, flagging compounds that may be false positives (e.g., compounds that are fluorescent themselves). cambridgemedchemconsulting.comselvita.com

Dose-Response Analysis: Confirmed hits are then subjected to secondary screening, where the compound is tested at multiple concentrations to determine its potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). cambridgemedchemconsulting.com

Specialized software and platforms, such as HTSplotter, have been developed to automate this entire data analysis pipeline, from raw data processing to the visualization of dose-response curves and the calculation of potency metrics. biorxiv.org

| Compound ID | Raw Fluorescence (RFU/min) | % Inhibition | Hit Status | Notes |

|---|---|---|---|---|

| Control (Max Activity) | 1500 | 0% | - | Baseline enzyme activity with DMSO. |

| Control (Min Activity) | 50 | 96.7% | - | Activity with a known potent inhibitor. |

| Cmpd_001 | 1450 | 3.3% | No | Negligible effect on enzyme activity. |

| Cmpd_002 | 600 | 60.0% | Yes | Exceeds 50% inhibition threshold. |

| Cmpd_003 | 1600 | -6.7% | No | Possible activator or assay interference. |

| Cmpd_004 | 950 | 36.7% | No | Moderate activity, below hit threshold. |

Advanced Methodologies and Future Research Avenues

Theoretical and Computational Approaches in Fluorogenic Substrate Design

Computational methods are increasingly used to accelerate the design and optimization of enzyme substrates. researchgate.net These approaches can predict the binding affinity and cleavage efficiency of a peptide sequence for a target protease, reducing the need for extensive experimental screening.

For the design of fluorogenic substrates like Ac-Trp-Glu-Ala-Asp-AMC, computational approaches can be used to:

Model the substrate-enzyme complex: Molecular docking simulations can predict how the peptide binds to the active site of a protease, identifying key interactions that contribute to its affinity and specificity.

Predict cleavage sites: Machine learning algorithms and other computational tools can be trained on known protease cleavage data to predict the likelihood of a given peptide sequence being cleaved by a particular enzyme. unive.it

Guide rational design: Based on computational predictions, new peptide sequences can be designed with potentially improved properties, such as higher cleavage efficiency or greater selectivity for a specific protease. ru.nl

By integrating these theoretical and computational approaches with experimental validation, the development of novel and highly specific fluorogenic substrates for a wide range of proteases can be significantly streamlined.

Molecular Modeling of Enzyme-Substrate Complexes

Molecular modeling has become an indispensable tool for visualizing and understanding the intricate interactions between proteases and their substrates at an atomic level. By simulating the enzyme-substrate complex, researchers can elucidate the structural basis for an enzyme's specificity and catalytic mechanism. These computational models are often built using coordinates from protein crystallographic data. unime.it For instance, the structure of a protease in complex with a peptide inhibitor can provide a template for modeling the binding of a substrate like Ac-Trp-Glu-Ala-Asp-AMC. researchgate.net

These models allow for the analysis of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the amino acid residues of the substrate and the binding pockets (subsites) of the enzyme's active site. nih.gov For example, the aspartic acid (Asp) residue at the P1 position of Ac-Trp-Glu-Ala-Asp-AMC is critical for recognition by caspases, and modeling can reveal how the negatively charged side chain of Asp fits into the positively charged S1 pocket of the enzyme. nih.gov Furthermore, pharmacophore models can be generated from these complexes to identify the essential chemical features required for binding. unime.it This detailed structural information is crucial for designing more specific and efficient substrates or for developing targeted protease inhibitors. researchgate.netnih.gov

Predictive Algorithms for Protease Cleavage Sites based on Sequence Data

Predicting the specific sites where a protease will cleave a protein is a fundamental challenge in proteomics. To address this, various computational algorithms have been developed that analyze protein sequence data to identify potential cleavage sites. nih.gov These tools are often trained on large datasets of experimentally verified cleavage events, many of which are derived from studies using fluorogenic peptide libraries. oup.comnih.gov

Early prediction methods often relied on position weight matrices (PWMs), which score potential cleavage sites based on the frequency of amino acids found at each position (P4 to P4') in known substrates. nih.gov More advanced approaches leverage machine learning and deep learning techniques to capture more complex patterns in substrate recognition. oup.commdpi.com For instance, support vector machines (SVM) and artificial neural networks (ANN) have been trained on quantitative data from high-throughput experiments to build effective predictors for proteases like factor Xa. oup.com Recently, deep bidirectional recurrent neural network architectures have been employed to further improve prediction accuracy. mdpi.com

Several publicly available tools incorporate these methodologies. PACMANS, for example, is an algorithm that uses specificity data from the MEROPS database to predict potential protease-on-protease interactions in an unbiased manner. nih.gov Other tools like Proteasix and PROSPERous also use curated databases to predict cleavage sites, forming the backbone of many predictive efforts in proteomics. acs.org These predictive models are invaluable for generating hypotheses about protease function and for identifying novel protein substrates in complex biological systems. mdpi.com

Table 1: Comparison of Predictive Algorithms for Protease Cleavage Sites

| Algorithm | Methodology | Key Features | Source(s) |

|---|---|---|---|

| PACMANS | Utilizes specificity matrices from the MEROPS database with a sliding-window approach. | Allows users to define the specific protease and substrate protein of interest; can be used for protease-on-protease interactions. | nih.gov |

| Machine Learning (ANN/SVM) | Trained on quantitative experimental data (e.g., from substrate phage display). | Capable of predicting in vivo substrate sites from in vitro experimental data; grasps complex relationships between sequence and specificity. | nih.govoup.com |

| Regression Analysis Models | Employs various regression techniques on quantitative protease-activity profiling data. | Can achieve comparable performance to PWMs with less training data; generates lists of candidate cleavage sites in proteomes. | nih.gov |

| Deep Learning (e.g., MPC) | Uses deep bidirectional recurrent neural networks, integrating primary sequence and predicted structural features. | Shows improved performance over older models in predicting cleavage sites in native proteins within a complex proteome. | mdpi.com |

| PROSPER/Proteasix | Supervised learning algorithms trained on known cleavage events from curated databases like MEROPS. | Predicts putative cleavage sites based on recognized sequence features of known substrates. | acs.org |

Emerging Research Avenues for Ac-Trp-Glu-Ala-Asp-AMC.TFA and Related Probes

The utility of specific fluorogenic substrates is expanding beyond their initial applications, opening up new avenues for research in novel biological contexts and driving the development of more sophisticated assay technologies.

Expansion of Utility to Novel Protease Families and Biological Systems

While Ac-Trp-Glu-Ala-Asp-AMC is a well-established substrate for caspases, its core structural motif—cleavage after an aspartic acid residue—is not exclusive to this family. caymanchem.comechelon-inc.com This has led to its exploration in the context of other protease families that share similar specificities. For example, Granzyme B, a serine protease crucial for inducing apoptosis, is the only known serine protease with a strict specificity for cleaving after aspartic acid, a feature it shares with the cysteine-based caspases. nih.gov This overlap suggests that substrates like Ac-Trp-Glu-Ala-Asp-AMC could be adapted to study the activity of Granzyme B and differentiate its activity from that of caspases in shared biological pathways.

Furthermore, the principles of designing specific peptide substrates are being applied to entirely new biological systems. Researchers are now creating custom AMC-conjugated peptide substrates to investigate the function of proteases in pathogens. frontiersin.org For instance, acetylated peptide-AMC substrates have been synthesized to characterize the activity of Serine Protease-Like (Spl) proteases from Staphylococcus aureus, providing insights into their role in bacterial virulence and their interaction with host immune proteins. frontiersin.org This expansion allows for the study of host-pathogen interactions and the development of novel therapeutic strategies targeting microbial proteases. The adaptability of these probes makes them valuable tools for exploring the roles of proteases in a wide range of diseases, from cancer to inflammatory and infectious conditions. google.com

Development of Multiplexed Enzymatic Assays for Simultaneous Protease Activity Measurement

A significant limitation of traditional fluorescence-based assays is the difficulty in measuring the activity of multiple proteases simultaneously in a single sample. nih.gov This is primarily due to the spectral overlap of commonly used fluorophores like AMC. researchgate.netmdpi.com To overcome this challenge, innovative multiplexed assay platforms have been developed.

One major advancement is the use of mass cytometry-compatible activity-based probes (TOF-probes). nih.govresearchgate.net In this approach, the fluorophore is replaced with a lanthanide-isotope-chelated tag. researchgate.net Since mass cytometry can distinguish between dozens of different stable isotopes with high resolution, this technology allows for the simultaneous detection and quantification of many different active proteases in a single experiment, even within individual cells. nih.govresearchgate.net

Another powerful strategy is the development of bead-based multiplexed platforms, such as the EnPlex system. nih.gov This method involves coupling different purified enzymes to distinct sets of color-coded polystyrene beads. These bead sets are then pooled and used in competitive activity-based protein profiling (ABPP) assays, where inhibitors compete with a tagged probe. A flow cytometer is used to identify each enzyme by the color of its bead and quantify its activity by the signal from the probe, enabling high-throughput screening of inhibitor libraries against many enzymes in parallel. nih.gov These multiplexed technologies provide a more holistic view of protease activity within a biological system, revealing the complex interplay of the "activome"—the complete set of active enzymes in a proteome. nih.gov

Table 2: Comparison of Multiplexed Protease Assay Technologies

| Technology | Principle | Advantages | Source(s) |

|---|---|---|---|

| Mass Cytometry (TOF-probes) | Activity-based probes are labeled with stable lanthanide isotopes instead of fluorophores. Detection is performed by mass cytometry (CyTOF). | Overcomes spectral overlap limitations of fluorescence, allowing for high-dimensional, parallel analysis of multiple protease activities in single cells. | nih.govresearchgate.netresearchgate.net |

| Bead-Based Platforms (EnPlex) | Purified enzymes are coupled to spectrally distinct microspheres (beads). Multiplexed beads are used in competitive activity-based profiling assays. | Enables high-throughput, simultaneous profiling of inhibitor specificity against a superfamily of enzymes; scalable and automated. | nih.gov |

| Fluorescence-Based Multiplexing | Uses fluorophores with different excitation/emission wavelengths or employs techniques like time-resolved fluorescence. | Simpler instrumentation compared to mass cytometry; can be effective for a smaller number of targets. | mdpi.com |

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-Acetyl-L-tryptophyl-L-α-glutamyl-L-alanyl-L-α-aspartyl-7-amido-4-methylcoumarin trifluoroacetate (B77799) salt |

| Ac-WEAD-AMC | N-Acetyl-Trp-Glu-Ala-Asp-AMC |

| Ac-YVAD-AFC | N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-trifluoromethylcoumarin-7-yl)-L-α-aspartamide |

| Ac-LEHD-AFC | N-Acetyl-L-leucyl-L-α-glutamyl-L-histidyl-N-(4-trifluoromethylcoumarin-7-yl)-L-α-aspartamide |

| Ac-VAD-AFC | N-Acetyl-L-valyl-L-alanyl-N-(4-trifluoromethylcoumarin-7-yl)-L-α-aspartamide |

| Ac-WVAD-AMC | N-Acetyl-L-tryptophyl-L-valyl-L-alanyl-L-α-aspartyl-7-amido-4-methylcoumarin |

| Ac-YEVD-AMC | N-Acetyl-L-tyrosyl-L-α-glutamyl-L-valyl-L-α-aspartyl-7-amido-4-methylcoumarin |

| Ac-WEHD-AMC | N-Acetyl-L-tryptophyl-L-α-glutamyl-L-histidyl-L-α-aspartyl-7-amido-4-methylcoumarin |

| Ac-YVAD-pNA | N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide |

| Z-FR-AMC | N-Carbobenzyloxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin hydrochloride |

| Z-AAN-AMC | N-Carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine 7-amido-4-methylcoumarin |

| AMC | 7-Amino-4-methylcoumarin (B1665955) |

| TFA | Trifluoroacetic acid |

| Ac-Gly-BoroPro | N-Acetyl-glycyl-(2S)-1-((1R)-1-amino-3-methylbutyl)-2-pyrrolidineboronic acid |

| Ac-Ala-AMC | N-Acetyl-L-alanine 7-amido-4-methylcoumarin |

| Z-Gly-Pro-AMC | N-Carbobenzyloxy-glycyl-L-proline 7-amido-4-methylcoumarin |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.